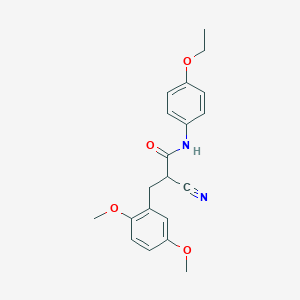

2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide

説明

特性

IUPAC Name |

2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-4-26-17-7-5-16(6-8-17)22-20(23)15(13-21)11-14-12-18(24-2)9-10-19(14)25-3/h5-10,12,15H,4,11H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYBHIVDANTZOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of the core propanamide structure. The cyano group can be introduced through a cyanoethylation reaction, while the dimethoxyphenyl and ethoxyphenyl groups are added through subsequent substitution reactions. The reaction conditions often require the use of strong bases and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and ensure consistency in the final product.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: The oxidation of the cyano group can lead to the formation of carboxylic acids.

Reduction: Reduction of the cyano group can produce primary amines.

科学的研究の応用

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its cyano group makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study the effects of specific functional groups on biological systems. Its structural similarity to other biologically active compounds can provide insights into molecular interactions and pathways.

Medicine: The compound has potential applications in drug development, particularly in the design of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for further research in medicinal chemistry.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties may enhance the performance of these materials in various applications.

作用機序

The mechanism by which 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide exerts its effects depends on its molecular targets and pathways. The cyano group can interact with enzymes and receptors, while the dimethoxyphenyl and ethoxyphenyl groups can influence the compound's binding affinity and selectivity. The exact mechanism may vary depending on the specific biological or chemical context in which the compound is used.

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide with structurally related compounds from the evidence, focusing on substituents, synthetic methods, and functional properties:

Structural and Functional Insights

- Substituent Effects: The 4-ethoxyphenyl group in the target compound increases lipophilicity compared to analogs with smaller substituents (e.g., methyl or bromine in compounds 174 and 21). This may enhance membrane permeability but reduce aqueous solubility . Methoxy vs. Ethoxy: Ethoxy groups (as in the target) provide greater steric bulk and electron-donating capacity than methoxy groups (e.g., in compound 29), which could influence binding pocket interactions .

- Synthetic Challenges: Complex analogs like compound 29 exhibit low yields (12%), likely due to multi-step syntheses involving unstable intermediates (e.g., diazenyl groups) .

Biological Relevance :

Key Trends and Implications

- Activity-Structure Relationships: Pyridin-2-yl substituents (e.g., compounds 21, 174, 191) are common in kinase inhibitors, suggesting the target compound’s 4-ethoxyphenyl group may offer a novel binding mode. Fluorine incorporation (e.g., compound 191) often improves metabolic stability, a feature absent in the target compound .

Pharmacokinetic Considerations :

- The ethoxy group may prolong half-life compared to methoxy analogs but could complicate formulation due to hydrophobicity.

生物活性

2-Cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide is a compound of growing interest in pharmacology due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 336.42 g/mol. Its structure features a cyano group, two methoxy groups on the phenyl ring, and an ethoxy group, which may contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:

- Enzyme Inhibition : Many derivatives target specific enzymes involved in metabolic pathways.

- Receptor Modulation : Compounds can act as agonists or antagonists at various receptor sites, influencing cellular signaling.

- Antioxidant Activity : Some studies suggest that related compounds possess antioxidant properties, reducing oxidative stress in cells.

Anticancer Properties

Recent studies have explored the anticancer potential of similar compounds. For instance, derivatives have shown activity against various cancer cell lines through apoptosis induction and cell cycle arrest. The compound's structural features suggest it may inhibit proliferation in cancer cells by modulating pathways associated with cell survival and apoptosis.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 15.2 | Induction of apoptosis via caspase activation |

| MCF-7 (breast cancer) | 12.5 | Cell cycle arrest at G1 phase |

| A549 (lung cancer) | 18.0 | Inhibition of PI3K/Akt pathway |

Antimicrobial Activity

The compound has been evaluated for antimicrobial properties against various pathogens. Preliminary results indicate moderate activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

Studies have also investigated the anti-inflammatory effects of related compounds. In vitro assays demonstrated the ability to inhibit pro-inflammatory cytokine production in macrophages.

| Cytokine | Inhibition (%) at 50 µM |

|---|---|

| TNF-α | 70 |

| IL-6 | 65 |

| IL-1β | 60 |

Case Studies

- In Vivo Model for Cancer Treatment : A study using a mouse model demonstrated that administration of a similar compound resulted in a significant reduction in tumor size compared to controls, indicating potential therapeutic effects.

- Inflammatory Disease Model : In a zymosan-induced peritonitis model, the compound exhibited reduced leukocyte infiltration and lower levels of inflammatory markers, suggesting efficacy in treating inflammation-related conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。